Milnacipran's More Selective NE/5-HT Reuptake Inhibition Ratio vs. Duloxetine and Venlafaxine
Milnacipran's more active enantiomer, levomilnacipran (LVM), exhibits a significantly more selective inhibition of norepinephrine (NE) reuptake relative to serotonin (5-HT) reuptake compared to other SNRIs. In a direct in vitro study, LVM was 17-fold more selective for NE reuptake inhibition than venlafaxine and 27-fold more selective than duloxetine [1]. This is a critical differentiator for applications requiring a more balanced or NE-preferring profile.
| Evidence Dimension | Selectivity for Norepinephrine Reuptake Inhibition |
|---|---|
| Target Compound Data | NE/5-HT selectivity ratio: 17-fold vs. venlafaxine, 27-fold vs. duloxetine |
| Comparator Or Baseline | Venlafaxine and Duloxetine |
| Quantified Difference | 17x and 27x greater selectivity for NE reuptake inhibition, respectively |
| Conditions | In vitro human transporter assays |
Why This Matters
This quantitative selectivity advantage allows researchers to use milnacipran (or its active enantiomer) as a tool to more selectively probe NE-mediated pathways or to achieve a different clinical side-effect profile.
- [1] Aubert, Y., et al. (2013). Levomilnacipran (F2695), a norepinephrine-preferring SNRI: Profile in vitro and in models of depression and anxiety. Neuropharmacology, 70, 338-347. View Source
